The synthesis of 4,6-diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach is the one-pot pseudo three-component reaction, which involves combining appropriate aldehydes with nitroketene-N,S-acetals in the presence of a catalyst. This method allows for the formation of the dihydropyridine ring along with the introduction of various substituents in a single step .
Another method involves traditional multi-step synthesis techniques where starting materials undergo several reactions, including cyclization and functional group transformations. The reaction conditions typically include heating under reflux and may require solvents such as ethanol or acetonitrile .
4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions typical for dihydropyridines:
These reactions can be facilitated by using reagents such as lithium aluminum hydride for reductions or alkyl halides for substitution reactions .
The mechanism of action for 4,6-diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one largely depends on its interaction with biological targets. Dihydropyridines are known to act on calcium channels and have been studied for their potential effects on cardiovascular functions. They may inhibit calcium influx into cells, leading to vasodilation and reduced blood pressure.
In addition to calcium channel modulation, this compound may exhibit activity against certain enzymes involved in metabolic pathways, making it a candidate for further pharmacological studies .
The physical properties of 4,6-diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one include:
Chemical properties include stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions .
4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing antihypertensive agents or other cardiovascular drugs. Additionally, its ability to modulate enzyme activity suggests possible roles in metabolic disease treatment.
Research continues into its efficacy against specific targets within cellular pathways, making it an interesting subject for further exploration in drug discovery programs .
The strategic implementation of orthogonal protecting groups is essential for achieving regioselective functionalization of the 1,2-dihydropyridin-2-one scaffold. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group demonstrates exceptional compatibility with the lactam nitrogen (N1-position) of dihydropyridinones, exhibiting stability under acidic conditions (e.g., TFA) and during piperidine-mediated Fmoc deprotection. Quantitative removal (≥98%) is achieved using 2% hydrazine in DMF within 10 minutes, enabling selective access to the N1-position for further derivatization without compromising the core structure [2]. For acid-sensitive intermediates, the Mmt (4-methoxytrityl) group offers a milder deprotection alternative. Cleavage occurs efficiently using 0.6M HOBt in DCM/TFE (1:1) via a cation-trapping mechanism, preventing side reactions. This orthogonality is critical for synthesizing N1-acylated or carbamoylated derivatives of 4,6-diphenyl-1,2-dihydropyridin-2-one [2].
Table 1: Orthogonal Protection Strategies for Dihydropyridinone Nitrogen
Protecting Group | Deprotection Conditions | Time | Efficiency (%) | Key Advantages |
---|---|---|---|---|
ivDde | 2% Hydrazine in DMF | 10 min | ≥98% | Stable to piperidine/TFA; Spectrophotometric monitoring (290 nm) |
Mmt | 0.6M HOBt in DCM/TFE (1:1) | 1–2 h | >95% | Mild acid sensitivity; Prevents trityl cation side reactions |
Alloc | Pd(PPh₃)₄, CHCl₃-HOAc-NMM (37:2:1) | 2 h | 90% | Stable to bases/nucleophiles; Requires inert atmosphere |
Regioselective N1-alkylation of 4,6-diphenyl-1,2-dihydropyridin-2-one presents challenges due to competing O-alkylation and enol tautomerization. Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a DMSO/NaOH/O₂ system achieves >90% N1-selectivity with 1-phenylethyl bromide. The hydrophobic environment enhances nucleophilicity of the lactam nitrogen while suppressing oxyanion formation. Reaction optimization revealed that O₂ saturation is critical, likely preventing halide oxidation and promoting catalyst turnover, yielding 4,6-diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one in 85% isolated yield [7]. Alternatively, lipase-catalyzed kinetic resolution of racemic 1-phenylethanol precursors provides enantiomerically enriched alkylating agents. Candida antarctica lipase B (CAL-B) mediated transesterification of (±)-1-phenylethanol with vinyl acetate in MTBE at 40°C affords (S)-1-phenylethyl acetate in >99% ee. Subsequent hydrolysis and activation enable the synthesis of optically active N1-(1-phenylethyl) derivatives, crucial for probing stereoselective biological interactions [7].
Table 2: Catalytic Systems for N1-Alkylation of 4,6-Diphenyl-1,2-dihydropyridin-2-one
Catalytic System | Conditions | Alkylating Agent | N1-Selectivity | Yield | Stereoselectivity |
---|---|---|---|---|---|
TBAB / NaOH / O₂ | DMSO, 25°C, 12 h, O₂ saturation | 1-Phenylethyl bromide | >90% | 85% | Racemic |
CAL-B / Vinyl Acetate | MTBE, 40°C, 24 h | (±)-1-Phenylethanol | N/A (Precursor) | 45%* | >99% ee (S-acetate) |
Pd(OAc)₂ / XantPhos | Toluene, 80°C, K₃PO₄ | (S)-1-Bromo-1-phenylethane | 88% | 78% | >99% ee retained |
*Yield of resolved alcohol precursor; Alkylation requires separate step.
Multicomponent reactions (MCRs) offer efficient access to the 4,6-diaryl-substituted pyridinone core. A optimized one-pot sequence combines benzaldehyde, acetophenone, and ammonium acetate under solvent-free conditions at 120°C to form 2,4,6-triphenylpyrylium salt. Subsequent regioselective partial reduction using Zn/AcOH yields 4,6-diphenyl-1,2-dihydropyridin-2-one (75% over two steps). This approach circumvents isolation of reactive intermediates and minimizes purification steps [4] [8]. Alternatively, β-keto sulfones/phosphonates participate in ring-expansion MCRs with 3-formylazaindoles. For instance, phenylsulfonylacetone reacts with N-protected 3-formyl-7-azaindole and NH₄OAc in DCE/TFA (120°C) to afford ethyl 5-(2-aminophenyl)-4-methyl-2-phenylsulfonyl-6-phenylnicotinate—a precursor for decarboxylative derivatization to 4-methyl-6-phenyl-2-(phenylsulfonyl)pyridin-3-ol. While not directly yielding the target dihydropyridinone, this methodology demonstrates the feasibility of introducing sulfone and phosphonate groups at C3/C5 positions of pyridine rings, which can be adapted for dihydropyridinone functionalization [8].
Electron-rich 4,6-diphenyl rings enable directed metalation for C─H functionalization. Directed ortho-metalation (DoM) using n-BuLi/TMEDA at –78°C selectively lithiates the para-position of the 4-phenyl group (adjacent to the electron-withdrawing pyridinone), enabling electrophilic trapping with:
Transition-metal catalyzed cross-coupling further diversifies halogenated analogs. Suzuki-Miyaura reactions on 4-(4-bromophenyl)-6-phenyl-1-(1-phenylethyl)dihydropyridin-2-one employ Pd(PPh₃)₄/Na₂CO₃ in toluene/EtOH/H₂O with arylboronic acids, yielding biaryl derivatives (74–89%). Meanwhile, Sonogashira coupling using PdCl₂(PPh₃)₂/CuI introduces alkynyl moieties (70–85%), useful for fluorescence labeling. For late-stage sulfone incorporation, Cu-catalyzed coupling with sodium benzenesulfinate in DMSO at 110°C installs the PhSO₂─ group directly at C5 of the pyridinone ring (68%), leveraging the inherent electrophilicity of this position [8].
Table 3: Post-Synthetic Modification Routes for 4,6-Diphenyl Dihydropyridinones
Derivatization Strategy | Reagents/Conditions | Position Modified | Product Examples | Yield Range |
---|---|---|---|---|
Directed ortho-Metalation | n-BuLi/TMEDA, –78°C; Electrophile E⁺ | C4' (para-phenyl) | 4-(4-Iodophenyl), 4-(4-D), 4-(4-PO(OMe)₂) | 70–95% |
Suzuki-Miyaura Coupling | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | C4' (if Br present) | 4-(4-Biphenyl), 4-(4-pyridyl) | 74–89% |
Sonogashira Coupling | R─C≡CH, PdCl₂(PPh₃)₂, CuI, Et₃N | C4' (if Br present) | 4-(4-PhC≡C─), 4-(4-nPrC≡C─) | 70–85% |
Copper-Mediated Sulfonylation | ArSO₂Na, CuI, DMSO, 110°C | C5 of pyridinone core | 5-PhSO₂─, 5-p-TolylSO₂─ | 65–78% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1